2-[3-(Benzyloxy)propyl]malonic acid
Description
2-[3-(Benzyloxy)propyl]malonic acid is a non-aromatic carboxylic acid derivative characterized by a benzyloxypropyl substituent attached to the central malonic acid backbone. Its molecular structure combines the reactivity of malonic acid (a dicarboxylic acid) with the aromatic benzyl ether group, enabling applications in organic synthesis and biochemical research. The compound is particularly noted for its role in reactions involving δ-aminolevulinic acid, a precursor in porphyrin biosynthesis, and its utility in metabolic studies due to its structural mimicry of endogenous metabolites .
Properties
Molecular Formula |
C13H16O5 |
|---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
2-(3-phenylmethoxypropyl)propanedioic acid |
InChI |
InChI=1S/C13H16O5/c14-12(15)11(13(16)17)7-4-8-18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15)(H,16,17) |
InChI Key |
QXYSJXAWSKJNAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC(C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Deprotonation : Diethyl malonate is treated with a strong base (e.g., sodium ethoxide) to deprotonate the α-hydrogen, forming a resonance-stabilized enolate1.
-
Alkylation : The enolate reacts with 3-(benzyloxy)propyl bromide, introducing the alkyl chain at the α-position1.
-
Hydrolysis : The alkylated diethyl malonate undergoes acid- or base-catalyzed hydrolysis to yield the dicarboxylic acid.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Deprotonation | NaOEt, ethanol, 0–25°C | – | Complete enolate formation in 1–2 h1 |
| Alkylation | 3-(Benzyloxy)propyl bromide, 80°C, 12 h | 70–85 | Excess alkyl halide improves yield1 |
| Hydrolysis | 6 M HCl, reflux, 6 h | 90–95 | Avoid decarboxylation by omitting heat1 |
Advantages :
Challenges :
-
Synthesis of 3-(benzyloxy)propyl bromide requires prior preparation (e.g., benzylation of 3-bromopropanol).
Cyanoacetate Alkylation and Hydrolysis
Adapted from a patent on malonic acid production, this method involves alkylating a cyanoacetate intermediate followed by hydrolysis:
Procedure
-
Alkylation of Calcium Cyanoacetate : Calcium cyanoacetate is reacted with 3-(benzyloxy)propyl bromide under basic conditions.
-
Hydrolysis : The alkylated cyanoacetate undergoes alkaline hydrolysis to form the malonic acid derivative.
Key Data :
Advantages :
Challenges :
Direct Coupling Using Carbodiimide Reagents
A method inspired by benzoxazole synthesis employs coupling reagents to attach the 3-(benzyloxy)propyl moiety to a malonic acid precursor:
Protocol
-
Activation : Malonic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane.
-
Coupling : 3-(Benzyloxy)propan-1-amine is added to form the amide intermediate.
-
Oxidation : The amide is oxidized to the carboxylic acid using Jones reagent.
Key Data :
Advantages :
Challenges :
Critical Comparison of Methods
| Method | Yield (%) | Cost | Scalability | Complexity |
|---|---|---|---|---|
| Malonic Ester Synthesis | 70–85 | Moderate | High | Low |
| Cyanoacetate Route | 75–90 | Low | Moderate | Moderate |
| Direct Coupling | 50–65 | High | Low | High |
Recommendations :
Chemical Reactions Analysis
Hydrolysis: The compound can be hydrolyzed to form malonic acid and benzyl alcohol.
Decarboxylation: Upon heating, it decarboxylates to produce benzoic acid and acetic acid.
Alkylation: Benzyl chloride or benzyl bromide, base (e.g., sodium hydroxide or potassium hydroxide).
Hydrolysis: Acidic or basic hydrolysis conditions (e.g., concentrated hydrochloric acid or sodium hydroxide).
- Hydrolysis: Malonic acid and benzyl alcohol
- Decarboxylation: Benzoic acid and acetic acid
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Notable applications yet to be fully explored.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
The exact mechanism of action remains elusive. Further research is needed to elucidate molecular targets and pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Malonic Acid Derivatives
| Compound Name | Substituent Group | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| This compound | Benzyloxypropyl (C₆H₅CH₂O-) | C₁₃H₁₆O₅ | 252.26 | Porphyrin synthesis, metabolic studies |
| Methylmalonic acid | Methyl (-CH₃) | C₄H₆O₄ | 118.09 | Vitamin B₁₂ deficiency biomarkers |
| Ethylmalonic acid | Ethyl (-C₂H₅) | C₅H₈O₄ | 132.11 | Fatty acid oxidation studies |
| Butylmalonic acid | Butyl (-C₄H₉) | C₇H₁₂O₄ | 160.17 | Polymer chemistry, plasticizers |
| 2-[3-(2-Naphthyloxy)propyl]malonic acid | 2-Naphthyloxypropyl | C₁₆H₁₆O₅ | 288.29 | Hydrophobic probes, fluorescence studies |
| N-Phthaloyl GABA | Phthaloyl-4-aminobutyryl | C₁₃H₁₃NO₅ | 263.25 | Neurotransmitter analog synthesis |
- Substituent Impact: Benzyloxypropyl vs. Alkyl Groups: The benzyloxypropyl group introduces aromaticity and increased hydrophobicity compared to alkyl-substituted derivatives (e.g., methyl, ethyl). This enhances lipid solubility, making it suitable for cell membrane penetration in metabolic studies . Benzyloxy vs.
Reactivity and Functional Versatility
Malonic acid derivatives undergo decarboxylation, esterification, and nucleophilic substitution. The benzyloxypropyl group in this compound stabilizes intermediates in δ-aminolevulinic acid reactions, facilitating porphyrin ring formation . In contrast, methylmalonic acid’s smaller substituent allows rapid enzymatic conversion in metabolic pathways, serving as a clinical biomarker for vitamin B₁₂ deficiency .
Table 2: Application-Specific Comparisons
- Biomedical Relevance :
- The benzyloxypropyl derivative’s balanced hydrophobicity enables its use in drug delivery systems, whereas the naphthyloxy analog () is suited for hydrophobic tagging in imaging .
- Complex diamides, such as N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium (), leverage malonic acid’s bifunctional nature for targeted drug delivery in cancer research .
Research Findings and Trends
Synthetic Utility : Derivatives with aromatic substituents (e.g., benzyloxy, naphthyloxy) show enhanced stability in acidic conditions compared to alkyl-substituted analogs, making them preferable for multi-step syntheses .
Metabolic Studies: Short-chain alkyl derivatives (methyl, ethyl) are critical in tracing metabolic disorders, while benzyloxypropyl derivatives mimic bulkier endogenous molecules for pathway inhibition studies .
Drug Development : Malonic acid diamides () demonstrate high affinity for protein-protein interaction sites, with modifications like sulfamoyl groups () enhancing binding specificity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[3-(Benzyloxy)propyl]malonic acid, and how can purity be optimized?
- Methodology : Synthesis typically involves sequential esterification and alkylation. First, malonic acid undergoes esterification (e.g., with ethanol to form diethyl malonate) , followed by alkylation using 3-benzyloxypropyl bromide. Final acid hydrolysis removes ester groups. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) . Monitor reaction progress using TLC (silica plates, UV visualization) and confirm purity via HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) .
Q. Which analytical techniques are most effective for structural characterization?
- Methodology :
- NMR : Use - and -NMR to identify proton environments (e.g., benzyloxy CH at ~4.5 ppm, malonic COOH at ~12 ppm) and carbon backbone .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 281.1) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for solid-state behavior .
Q. How do solubility and stability impact experimental design?
- Methodology : The compound is polar due to carboxylic groups but hydrophobic from the benzyloxy chain. Test solubility in DMSO (high solubility for stock solutions) and aqueous buffers (adjust pH >5 for ionization). Stability tests under varying temperatures (4°C vs. room temperature) and light exposure via UV-Vis spectroscopy (monitor absorbance at 260 nm over 72 hours) . Use cryopreservation (-20°C) for long-term storage .
Advanced Research Questions
Q. How does this compound inhibit fungal enzymes, and what are the molecular mechanisms?
- Methodology : Study enzyme inhibition using Sclerotinia sclerotiorum as a model. At 2 mg/mL, malonic acid derivatives reduce oxalic acid secretion (key virulence factor) and downregulate genes like Ss-Odc1 (oxalate biosynthesis) via RT-qPCR . Pair with proteomics (LC-MS/MS) to identify disrupted pathways (e.g., fatty acid biosynthesis via malonyl-CoA depletion) .
Q. What computational approaches model its interactions in aqueous or biological systems?
- Methodology :
- Molecular Dynamics (MD) : Simulate aerosol interactions using force fields (e.g., OPLS-AA) to study hygroscopicity and phase transitions .
- Docking Studies : Use AutoDock Vina to predict binding affinities with enzymes (e.g., acetyl-CoA carboxylase) .
- SMILES/SDF Files : Import OC(=O)C(CCOCc1ccccc1)C(=O)O into software like Gaussian for DFT calculations (e.g., charge distribution, pKa prediction) .
Q. How can contradictory analytical data (e.g., chromatographic vs. spectral results) be resolved?
- Methodology : For LC-MS vs. -NMR discrepancies, cross-validate with spiked standards and adjust ionization parameters (e.g., ESI voltage). Use LDA (Linear Discriminant Analysis) to cluster concentration-dependent data, distinguishing artifacts (e.g., doubly charged particles in MALDI-TOF) from true signals .
Q. What metabolic pathways involve this compound in eukaryotic systems?
- Methodology : Trace -labeled this compound in cell cultures (e.g., HEK293) using targeted metabolomics (LC-MS). Identify metabolites like malonyl-CoA via MRM (Multiple Reaction Monitoring) transitions. Compare with knockout models (e.g., ACC1-deficient yeast) to confirm pathway specificity .
Q. How does it function as a crosslinker in polymer synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
